molecular formula C19H14Cl2N4O3 B4062660 1-(3,4-Dichlorophenyl)-3-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]urea

1-(3,4-Dichlorophenyl)-3-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]urea

Cat. No.: B4062660
M. Wt: 417.2 g/mol
InChI Key: MRINKEFPUDHNGE-UHFFFAOYSA-N
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Description

1-(3,4-Dichlorophenyl)-3-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]urea is a useful research compound. Its molecular formula is C19H14Cl2N4O3 and its molecular weight is 417.2 g/mol. The purity is usually 95%.
The exact mass of the compound N-(3,4-dichlorophenyl)-N'-[7-(2-furyl)-5-oxo-5,6,7,8-tetrahydro-2-quinazolinyl]urea is 416.0442957 g/mol and the complexity rating of the compound is 596. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(3,4-dichlorophenyl)-3-[7-(furan-2-yl)-5-oxo-7,8-dihydro-6H-quinazolin-2-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H14Cl2N4O3/c20-13-4-3-11(8-14(13)21)23-19(27)25-18-22-9-12-15(24-18)6-10(7-16(12)26)17-2-1-5-28-17/h1-5,8-10H,6-7H2,(H2,22,23,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRINKEFPUDHNGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC(=O)C2=CN=C(N=C21)NC(=O)NC3=CC(=C(C=C3)Cl)Cl)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H14Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3,4-Dichlorophenyl)-3-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]urea is a compound of interest due to its potential biological activities. This article reviews the biological activity of this compound based on existing literature and research findings.

Chemical Structure and Properties

The molecular formula for this compound is C19H14Cl2N4O3, with a molecular weight of 417.2 g/mol. It contains a dichlorophenyl group and a tetrahydroquinazolin moiety which are often associated with various biological activities.

Biological Activity Overview

Research indicates that quinazoline derivatives, including this compound, exhibit a wide range of biological activities such as:

  • Antitumor Activity : Quinazoline derivatives have been reported to show significant antitumor effects against various cancer cell lines. For instance, certain derivatives have been found to inhibit the proliferation of A549 lung cancer cells and U937 leukemia cell lines .
  • Antimicrobial Properties : Some studies have demonstrated that quinazoline compounds possess antibacterial activity against both Gram-positive and Gram-negative bacteria. The activity is often assessed through measuring the zone of inhibition in culture plates .

The precise mechanism by which this compound exerts its biological effects is not fully elucidated. However, it is hypothesized that the compound may act as an inhibitor of specific kinases or receptors involved in tumor growth and bacterial resistance mechanisms.

Case Studies and Research Findings

Several studies have evaluated the biological activity of similar quinazoline derivatives:

  • Antitumor Studies : A series of quinazoline derivatives were synthesized and tested for their antitumor properties. Compounds demonstrated potent inhibitory effects on various cancer cell lines, suggesting that structural modifications can enhance their efficacy .
  • Antibacterial Activity : In vitro studies showed that certain quinazoline derivatives exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The effectiveness was measured through standard microbiological techniques .

Data Table: Biological Activities of Quinazoline Derivatives

Compound NameActivity TypeTarget Cell Line / BacteriaReference
Compound AAntitumorA549 (lung cancer)
Compound BAntimicrobialStaphylococcus aureus
Compound CAntitumorU937 (leukemia)
Compound DAntimicrobialEscherichia coli

Q & A

Basic: What are the critical steps in synthesizing 1-(3,4-Dichlorophenyl)-3-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]urea, and how can intermediates be characterized?

Methodological Answer:
The synthesis involves:

  • Step 1: Functionalization of the tetrahydroquinazolinone core via cyclocondensation of furan-2-carbaldehyde with aminocyclohexenone derivatives under acidic conditions .
  • Step 2: Introduction of the 3,4-dichlorophenyl urea moiety via coupling of the quinazolinone intermediate with 3,4-dichlorophenyl isocyanate in anhydrous tetrahydrofuran (THF) at 0–5°C .
  • Intermediate Characterization: Use ¹H/¹³C NMR to confirm regioselectivity of the quinazolinone ring, FT-IR to verify urea bond formation (N–H stretch at ~3300 cm⁻¹), and HPLC-MS to assess purity (>95%) .

Advanced: How can Design of Experiments (DoE) optimize reaction conditions for the cyclocondensation step?

Methodological Answer:

  • Variables: Temperature (80–120°C), solvent polarity (DMF vs. DMSO), and catalyst loading (p-TsOH, 5–15 mol%).
  • Response Metrics: Yield (%) and purity (HPLC).
  • Statistical Approach: A Box-Behnken design reduces the number of trials (e.g., 15 experiments) while modeling interactions. For example, higher DMSO content improves solubility but may lower furan reactivity; optimal temperature is 100°C .
  • Outcome: A predictive model with <5% error variance, validated via triplicate runs .

Basic: What functional groups in this compound are prone to hydrolysis or oxidation, and how can stability be assessed?

Methodological Answer:

  • Labile Groups: The urea bond (susceptible to hydrolysis under acidic/basic conditions) and the furan ring (oxidation-prone).
  • Stability Testing:
    • Hydrolysis: Incubate in pH 1.2 (HCl) and pH 9.0 (NaHCO₃) buffers at 37°C; monitor degradation via HPLC at 0, 24, and 48 hours .
    • Oxidation: Expose to 3% H₂O₂; track furan ring oxidation using UV-Vis (λ = 270 nm, furan π→π* transition) .
  • Mitigation: Lyophilization for long-term storage and use of antioxidants (e.g., BHT) in solution .

Advanced: How can computational modeling predict the compound’s binding affinity to kinase targets?

Methodological Answer:

  • Target Selection: Prioritize kinases (e.g., EGFR, VEGFR) due to the quinazolinone scaffold’s known inhibition activity .
  • Methods:
    • Molecular Docking (AutoDock Vina): Dock the compound into kinase ATP-binding pockets (PDB: 1M17). Focus on hydrogen bonds between the urea NH and Thr766 (EGFR) .
    • MD Simulations (GROMACS): Assess binding stability over 100 ns; calculate RMSD (<2.0 Å indicates stable binding) .
  • Validation: Compare with experimental IC₅₀ values from kinase inhibition assays .

Basic: What in vitro assays are recommended for preliminary evaluation of biological activity?

Methodological Answer:

  • Antiproliferative Activity: MTT assay in cancer cell lines (e.g., HeLa, MCF-7) with 48–72 hr exposure; IC₅₀ calculated via nonlinear regression .
  • Enzyme Inhibition: Fluorescence-based kinase assays (e.g., ADP-Glo™) at 10 µM–100 nM concentrations .
  • Control Compounds: Include staurosporine (kinase inhibitor) and cisplatin (cytotoxicity reference) .

Advanced: How to resolve discrepancies in SAR studies between this compound and analogs with thiophene/furan substitutions?

Methodological Answer:

  • Data Conflict Example: Higher potency in furan analogs vs. thiophene in kinase assays but lower solubility.
  • Resolution Strategies:
    • Computational SAR: Calculate LogP (furan: ~2.1 vs. thiophene: ~2.5) to explain solubility differences .
    • Crystallography: Solve co-crystal structures with targets to identify π-stacking vs. H-bonding preferences .
    • Meta-Analysis: Pool data from analogs (e.g., triazole-urea derivatives ) to identify substituent electronic effects (Hammett σ values).

Basic: What chromatographic methods are optimal for purity analysis?

Methodological Answer:

  • HPLC Conditions:
    • Column: C18 (5 µm, 250 × 4.6 mm).
    • Mobile Phase: Gradient of acetonitrile/0.1% formic acid (30% → 70% over 20 min).
    • Detection: UV at 254 nm (quinazolinone absorption) .
  • Impurity Profiling: Use LC-MS/MS to identify byproducts (e.g., dichlorophenyl hydrolysis fragments) .

Advanced: How to design a kinetic study for urea bond degradation under physiological conditions?

Methodological Answer:

  • Experimental Setup:
    • Conditions: PBS (pH 7.4, 37°C) with/without esterase (1 U/mL).
    • Sampling: Collect aliquots at t = 0, 1, 2, 4, 8, 24 hr .
  • Analytical Methods:
    • HPLC Quantification: Monitor parent compound decay (k = 0.05 hr⁻¹).
    • Kinetic Modeling: Fit to first-order decay model; calculate half-life (t₁/₂ = ln2/k) .
  • Applications: Guide prodrug design by identifying labile bonds .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

  • Hazards: Potential irritant (urea derivatives) and mutagenic risk (dichlorophenyl group).
  • Mitigation:
    • Use PPE (nitrile gloves, lab coat, goggles).
    • Work in a fume hood for weighing/solubilization.
    • Dispose of waste via approved chemical disposal protocols .

Advanced: How can machine learning improve QSAR predictions for analogs of this compound?

Methodological Answer:

  • Dataset Curation: Collect IC₅₀, LogP, and topological descriptors (e.g., E-state indices) for 50+ analogs .
  • Model Training:
    • Algorithm: Random Forest or GNN (Graph Neural Network) for structure-activity mapping.
    • Validation: 5-fold cross-validation (R² > 0.7 acceptable) .
  • Outcome: Predict novel analogs with >10x potency and prioritize synthesis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(3,4-Dichlorophenyl)-3-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]urea
Reactant of Route 2
Reactant of Route 2
1-(3,4-Dichlorophenyl)-3-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]urea

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.